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Compound of Interest

Compound Name:

1-(3-

Bromophenyl)cyclobutanecarboxyl

ic acid

Cat. No.: B1283809 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(3-
Bromophenyl)cyclobutanecarboxylic acid (CAS No. 926261-31-6). Due to the limited

availability of public experimental spectra for this specific compound, this document presents a

predicted dataset based on established spectroscopic principles and data from analogous

structures. This information is intended to serve as a valuable reference for researchers

involved in the synthesis, characterization, and application of this molecule in drug discovery

and development.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 1-(3-Bromophenyl)cyclobutanecarboxylic acid.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~11-12 Singlet, broad 1H -COOH

~7.65 Triplet 1H Ar-H

~7.50 Doublet 1H Ar-H

~7.40 Doublet 1H Ar-H

~7.25 Triplet 1H Ar-H

~2.80-2.95 Multiplet 2H
Cyclobutane-H (α to

Ar)

~2.55-2.70 Multiplet 2H
Cyclobutane-H (α to

Ar)

~2.00-2.20 Multiplet 2H
Cyclobutane-H (β to

Ar)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment

~182 C=O (Carboxylic Acid)

~145 Ar-C (quaternary)

~132 Ar-CH

~130 Ar-CH

~129 Ar-CH

~123 Ar-C-Br

~122 Ar-CH

~55 C (quaternary, cyclobutane)

~32 CH₂ (cyclobutane)

~18 CH₂ (cyclobutane)
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Table 3: Predicted IR Absorption Data (KBr Pellet)
Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic Acid)

~1700 Strong C=O stretch (Carboxylic Acid)

~1600, ~1475 Medium C=C stretch (Aromatic Ring)

~1250 Strong C-O stretch (Carboxylic Acid)

~800-900 Strong
C-H bend (Aromatic, out-of-

plane)

~700 Medium C-Br stretch

Table 4: Predicted Mass Spectrometry Data (Electron
Ionization, 70 eV)

m/z Relative Intensity (%) Assignment

254/256 High
[M]⁺ (Molecular ion, bromine

isotopes)

209/211 Medium [M - COOH]⁺

183/185 Medium [M - C₄H₆O₂]⁺

155/157 High [C₆H₄Br]⁺

128 Medium [C₁₀H₈]⁺ (from rearrangement)

76 Medium [C₆H₄]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These protocols are standard procedures for the analysis of a solid organic

acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 1-(3-
Bromophenyl)cyclobutanecarboxylic acid in 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

Instrument: A 500 MHz NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum at a probe temperature of 298 K.

Use a spectral width of approximately 16 ppm.

Employ a 30-degree pulse width with a relaxation delay of 1-2 seconds.

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Use a spectral width of approximately 220 ppm.

Employ a 45-degree pulse width with a relaxation delay of 2 seconds.

Accumulate a sufficient number of scans (typically several thousand) for adequate signal-

to-noise.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the spectra to the

TMS signal (0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1-2

mg of the solid sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture to a

fine powder and press it into a transparent disc using a hydraulic press.

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
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Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder.

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

Co-add at least 16 scans to improve the signal-to-noise ratio.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum by the instrument software to yield the final IR spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and

thermally stable.

Instrument: A mass spectrometer equipped with an electron ionization (EI) source.

Acquisition:

Use a standard electron energy of 70 eV for ionization.

Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50 to 350

amu.

The ion source temperature should be maintained at around 200-250 °C.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragmentation patterns. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an

approximate 1:1 ratio) should be clearly visible for bromine-containing fragments.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized organic compound like 1-(3-Bromophenyl)cyclobutanecarboxylic acid.
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Workflow for Spectroscopic Analysis
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Caption: Logical workflow for the synthesis and spectroscopic characterization of an organic

compound.
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PDF]. Available at: [https://www.benchchem.com/product/b1283809#spectroscopic-data-
nmr-ir-ms-for-1-3-bromophenyl-cyclobutanecarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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